molecular formula C17H18N2O2 B4437775 4-(benzoylamino)-N-isopropylbenzamide

4-(benzoylamino)-N-isopropylbenzamide

Cat. No. B4437775
M. Wt: 282.34 g/mol
InChI Key: YMZOFBWFGXVDHW-UHFFFAOYSA-N
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Description

4-(benzoylamino)-N-isopropylbenzamide, also known as BI-1, is a small molecule that has gained attention due to its potential therapeutic properties. This compound has been shown to have anti-apoptotic and anti-necrotic effects, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The exact mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide is not fully understood, but it is believed to involve the regulation of intracellular calcium homeostasis. 4-(benzoylamino)-N-isopropylbenzamide has been shown to interact with the endoplasmic reticulum (ER) and regulate the release of calcium from the ER into the cytoplasm. This regulation of calcium homeostasis is thought to be responsible for the anti-apoptotic and anti-necrotic effects of 4-(benzoylamino)-N-isopropylbenzamide.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-apoptotic and anti-necrotic effects, 4-(benzoylamino)-N-isopropylbenzamide has been shown to regulate mitochondrial function, inhibit autophagy, and modulate the unfolded protein response. These effects are believed to contribute to the therapeutic properties of 4-(benzoylamino)-N-isopropylbenzamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzoylamino)-N-isopropylbenzamide is its versatility in various experimental settings. 4-(benzoylamino)-N-isopropylbenzamide has been shown to be effective in vitro and in vivo, making it a useful tool for studying a wide range of biological processes. However, one limitation of 4-(benzoylamino)-N-isopropylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on 4-(benzoylamino)-N-isopropylbenzamide. One area of interest is the development of 4-(benzoylamino)-N-isopropylbenzamide analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide and its effects on various biological processes. Finally, the therapeutic potential of 4-(benzoylamino)-N-isopropylbenzamide in various disease states should continue to be explored, with a focus on translational research to bring 4-(benzoylamino)-N-isopropylbenzamide-based therapies to the clinic.
In conclusion, 4-(benzoylamino)-N-isopropylbenzamide, or 4-(benzoylamino)-N-isopropylbenzamide, is a small molecule with promising therapeutic properties. Its anti-apoptotic and anti-necrotic effects, as well as its regulation of intracellular calcium homeostasis, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-(benzoylamino)-N-isopropylbenzamide and its potential therapeutic applications.

Scientific Research Applications

4-(benzoylamino)-N-isopropylbenzamide has been extensively studied in various scientific fields. In the field of neuroscience, 4-(benzoylamino)-N-isopropylbenzamide has been shown to protect neurons from apoptosis and necrosis induced by various stimuli, including ischemia, oxidative stress, and excitotoxicity. In the field of cancer research, 4-(benzoylamino)-N-isopropylbenzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 4-(benzoylamino)-N-isopropylbenzamide has been studied in the context of cardiovascular disease, where it has been shown to protect against myocardial ischemia-reperfusion injury.

properties

IUPAC Name

4-benzamido-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(2)18-16(20)14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZOFBWFGXVDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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